This compound is derived from the reaction of N,N-bis(2-chloroethyl)amine with cyclohexanamine, resulting in a salt formation that enhances its biological activity. It falls under the category of phosphorodiamidates and exhibits characteristics typical of alkylating agents, which include the ability to damage DNA and affect cellular processes.
The synthesis of phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, involves several steps that typically include:
Technical parameters such as temperature control, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular formula for phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine is , with a molecular weight of 320.2 g/mol. The structure features:
The compound's three-dimensional conformation significantly influences its reactivity and biological interactions .
Phosphorodiamidic acid can undergo several chemical reactions:
These reactions highlight its potential as an effective chemotherapeutic agent.
The mechanism by which phosphorodiamidic acid exerts its effects primarily involves:
These actions are crucial in its role as an antitumor agent.
The physical properties of phosphorodiamidic acid include:
Chemical properties include its reactivity as an alkylating agent and its ability to form stable complexes with various biological macromolecules .
Phosphorodiamidic acid has several applications:
The identification of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) (CAS 1566-15-0) emerged from pivotal investigations into the metabolic activation pathway of cyclophosphamide in the 1970s. Researchers recognized that cyclophosphamide, a prodrug, required hepatic bioactivation to exert antitumor effects. This compound—structurally characterized as a phosphoramide mustard-cyclohexylamine salt—was isolated as a terminal cytotoxic metabolite through enzymatic cleavage of cyclophosphamide’s oxazaphosphorine ring. Its formation proceeds via 4-hydroxycyclophosphamide, which spontaneously decomposes to aldophosphamide and subsequently releases phosphoramide mustard (the bioactive species) and acrolein [2] [4].
The cyclohexylamine component was introduced to enhance the metabolite’s stability and solubility for experimental use. This salt formation prevented premature degradation and facilitated pharmacological studies, distinguishing it from the unstable free acid form. Early analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, confirmed its structure as N,N-bis(2-chloroethyl)phosphorodiamidic acid paired with cyclohexanamine [4]. By 1975, Fenselau et al. had definitively identified this metabolite in human biological samples, cementing its role in cyclophosphamide’s mechanism of action [2].
Table 1: Key Properties of Phosphoramide Mustard-Cyclohexylamine Salt
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₂₄Cl₂N₃O₂P | Confirms stoichiometry of salt formation |
Molecular Weight | 320.19 g/mol | Facilitates quantification in biological matrices |
CAS Registry Number | 1566-15-0 | Standardizes research and regulatory compliance |
IUPAC Name | Amino-[bis(2-chloroethyl)amino]phosphinic acid; cyclohexanamine | Describes functional groups and salt pairing |
Initial mechanistic studies focused on phosphoramide mustard’s capacity to alkylate DNA through its bis(2-chloroethyl) groups. Researchers postulated that the compound’s cytotoxicity stemmed from interstrand cross-linking of DNA helices, disrupting replication and transcription in rapidly dividing cancer cells. Thermodynamic analyses revealed that phosphoramide mustard undergoes intramolecular cyclization to form a highly reactive aziridinium intermediate (a three-membered heterocyclic cation). This intermediate attacks nucleophilic sites on DNA bases—particularly the N-7 position of guanine—forming monofunctional adducts that evolve into bifunctional cross-links [5].
Notably, phosphoramide mustard demonstrated greater selectivity for DNA alkylation compared to classical nitrogen mustards (e.g., mechlorethamine). This selectivity was attributed to the phosphorodiamidate group, which moderated reactivity and reduced non-specific hydrolysis. Studies using model nucleophiles (e.g., ethanethiol) confirmed phosphoramide mustard alkylates as an intact molecule, with its phosphorous atom remaining pentavalent throughout the reaction [5]. Early in vitro experiments with CCRF-CEM leukemic cells showed phosphoramide mustard induced cytotoxicity at nanomolar concentrations (ED₅₀ = 1.7 µM/mL), independent of hepatic activation. Crucially, co-administration with protector thiols (e.g., N-acetylcysteine) did not diminish cytotoxicity, supporting its direct action on DNA rather than indirect oxidative mechanisms [5].
Table 2: DNA Alkylation Sites by Phosphoramide Mustard
Target Base | Binding Site | Adduct Type | Biological Consequence |
---|---|---|---|
Guanine | N-7 position | Monofunctional | Base mispairing and point mutations |
Guanine-Cytosine | Interstrand cross-link | Bifunctional | DNA strand breaks |
Adenine | N-3 position | Monofunctional | Replication fork arrest |
The cyclohexylamine moiety further modulated physicochemical behavior. Its lipophilic nature improved membrane permeability, while its basicity stabilized the phosphorodiamidate group in physiological pH. However, the cyclohexylamine itself was pharmacologically inert, serving solely as a counterion [4]. By the mid-1970s, phosphoramide mustard had been established as a prototype for targeted DNA alkylation, inspiring synthetic efforts to optimize phosphorodiamidate mustard analogs with enhanced tumor specificity [2] [5].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0